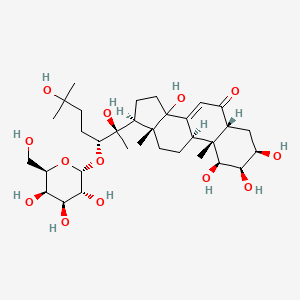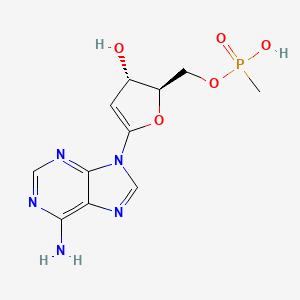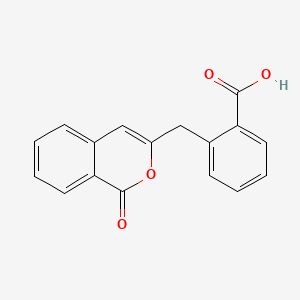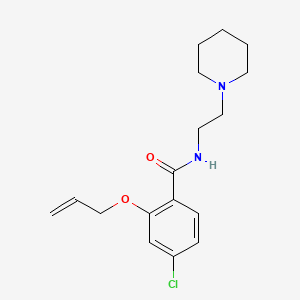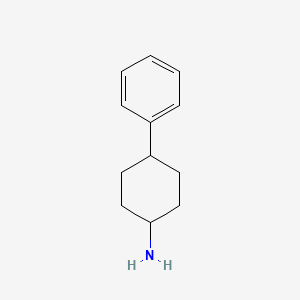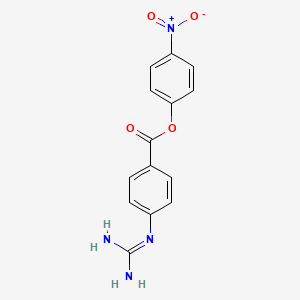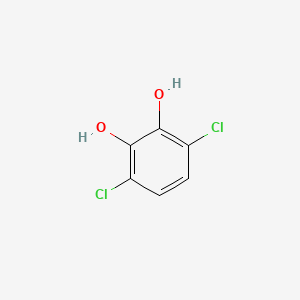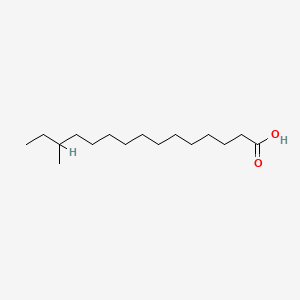
13-メチルペンタデカノ酸
説明
13-methylpentadecanoic acid is a methyl-branched fatty acid that is pentadecanoic acid substituted by a methyl group at position 13. It has a role as a Caenorhabditis elegans metabolite and a mammalian metabolite. It is a long-chain fatty acid, a methyl-branched fatty acid and a saturated fatty acid.
科学的研究の応用
医学: 診断画像
13-メチルペンタデカノ酸: は、拡張型心筋症患者におけるβ遮断薬療法の反応を予測するために心筋シンチグラフィーで使用されてきました 。この用途は、心筋脂肪酸代謝に関する洞察を提供し、心臓病の管理に役立つため、心臓病学において重要です。
生化学: 脂質代謝と炎症
生化学では、13-メチルペンタデカノ酸は、ヒト脂肪細胞における脂質合成と炎症に関与する遺伝子の発現に影響を与えます 。これは、肥満関連疾患を理解する上で重要であり、脂質異常症と脂肪組織の炎症を標的とした治療介入につながる可能性があります。
農業: 土壌改良
13-メチルペンタデカノ酸に関する具体的な農業研究は限られていますが、このような分岐脂肪酸は、土壌特性を改変し、植物の成長を促進するために使用できます。 これらは、栄養素循環と土壌の健康に不可欠な土壌微生物群集のバイオマーカーとしても役立ちます .
材料科学: 熱物理的特性
材料科学では、13-メチルペンタデカノ酸の熱物理的特性は、さまざまな用途で厳密に評価されています。 特定の熱特性を必要とする材料を設計するために、その融点、沸点、熱伝導率が特に重要です .
環境科学: 化粧品中のVOC分析
13-メチルペンタデカノ酸: は、化粧品中の揮発性有機化合物(VOC)プロファイルの一部となる可能性があります。 その環境への影響と潜在的な健康への影響を理解することは、より安全な化粧品を開発するために不可欠です .
食品産業: 香料とニュートラシューティカル
13-メチルペンタデカノ酸に作用できるリパーゼは、食品産業で、フレーバー剤や抗酸化剤として役立つ脂肪酸エステルなどの高価値化合物を生産するために使用されます 。この用途は、食品の品質を高め、健康上の利点をもたらす上で重要です。
作用機序
Target of Action
As a long-chain fatty acid , it may interact with various enzymes and receptors involved in lipid metabolism and signaling.
Biochemical Pathways
13-Methylpentadecanoic acid, being a fatty acid, is likely involved in fatty acid metabolism . It may be broken down through beta-oxidation to produce energy, or incorporated into complex lipids for use in cell membranes and signaling molecules.
Action Environment
Environmental factors such as diet, temperature, and pH could potentially influence the action, efficacy, and stability of 13-Methylpentadecanoic acid . For instance, a diet high in fats may increase the absorption and utilization of this fatty acid.
生化学分析
Biochemical Properties
13-Methylpentadecanoic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the metabolism of fatty acids and can be a substrate for enzymes such as fatty acid synthase and elongase . These interactions are crucial for the synthesis and elongation of fatty acids, which are essential for maintaining cellular membrane integrity and energy storage .
Cellular Effects
13-Methylpentadecanoic acid influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK pathway, which is involved in cell proliferation and apoptosis . Additionally, 13-Methylpentadecanoic acid can impact gene expression by regulating the transcription of genes involved in lipid metabolism and inflammation . These effects highlight its role in maintaining cellular homeostasis and responding to metabolic stress .
Molecular Mechanism
The molecular mechanism of 13-Methylpentadecanoic acid involves its interactions with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit the activity of certain enzymes involved in fatty acid oxidation, thereby regulating lipid metabolism . Additionally, 13-Methylpentadecanoic acid can influence gene expression by interacting with transcription factors and modulating their activity . These molecular interactions are essential for its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 13-Methylpentadecanoic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability can be affected by factors such as temperature and pH . Over time, 13-Methylpentadecanoic acid can undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have indicated that prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 13-Methylpentadecanoic acid vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on lipid metabolism and inflammation . At high doses, it can exhibit toxic or adverse effects, such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
13-Methylpentadecanoic acid is involved in several metabolic pathways, including fatty acid synthesis and oxidation . It interacts with enzymes such as fatty acid synthase and elongase, which are essential for the synthesis and elongation of fatty acids . Additionally, it can influence metabolic flux and metabolite levels by regulating the activity of key enzymes involved in lipid metabolism . These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 13-Methylpentadecanoic acid is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, it can accumulate in specific tissues, such as adipose tissue and liver, where it plays a role in lipid storage and metabolism . These transport and distribution mechanisms are essential for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 13-Methylpentadecanoic acid is critical for its activity and function . It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, it can localize to the mitochondria, where it participates in fatty acid oxidation and energy production . Additionally, it can be found in the endoplasmic reticulum, where it is involved in lipid synthesis and processing . These subcellular localizations are essential for its role in cellular metabolism and function .
特性
IUPAC Name |
13-methylpentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-15(2)13-11-9-7-5-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWASUAHHCLARMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942151 | |
| Record name | 13-Methylpentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20121-96-4 | |
| Record name | Anteisohexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20121-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecanoic acid, 13-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020121964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Methylpentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where has 13-Methylpentadecanoic acid been found in nature?
A2: 13-Methylpentadecanoic acid has been identified in the liver lipids of baboons. [] It represents a novel anteiso branched-chain fatty acid with an odd number of carbon atoms. [] Further research may reveal its presence and potential roles in other organisms.
Q2: Are there any analytical techniques available to study 13-Methylpentadecanoic acid?
A3: While not specifically mentioned in the provided abstracts, gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique commonly employed to identify and quantify fatty acids, including branched-chain fatty acids like 13-Methylpentadecanoic acid. [] This method allows for the separation and detection of different fatty acid methyl esters based on their retention times and mass fragmentation patterns, enabling researchers to determine the fatty acid composition of biological samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



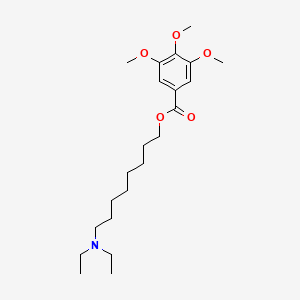
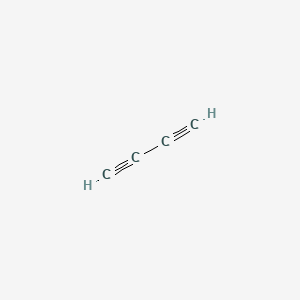
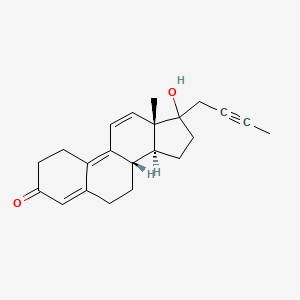

![[5-Acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1212370.png)
